molecular formula C10H10N4 B1315712 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine CAS No. 90916-53-3

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

Cat. No.: B1315712
CAS No.: 90916-53-3
M. Wt: 186.21 g/mol
InChI Key: RXCKPAITZBWHHD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Academic Research

The journey of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. acs.org The systematic study of this class of compounds was significantly advanced by Pinner, who in 1884 developed methods for synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines. acs.org Pinner is also credited with coining the name "pyrimidine" in 1885. acs.org

The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. acs.org A pivotal moment in the history of pyrimidine chemistry was the discovery of its derivatives as essential components of life. Pyrimidine bases—cytosine, thymine, and uracil—were identified as fundamental building blocks of nucleic acids (DNA and RNA), cementing the biological importance of this heterocyclic system. nih.govgoogle.com This discovery propelled pyrimidines to the forefront of biochemical and medicinal research.

Over the decades, synthetic methodologies have evolved significantly. The principal synthesis typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like guanidines (to give 2-aminopyrimidines) or ureas. acs.org Multicomponent reactions, such as the Biginelli reaction first described in 1891, have become powerful tools for efficiently generating diverse pyrimidine derivatives from simple precursors. nih.gov This continuous evolution of synthetic chemistry has made a vast array of substituted pyrimidines accessible for research and development. acs.org

Significance of Pyridine-Substituted Pyrimidines in Contemporary Chemical Biology and Medicinal Chemistry

The incorporation of a pyridine (B92270) ring onto a pyrimidine scaffold represents a strategic design choice in modern medicinal chemistry. Both pyrimidine and pyridine are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved drugs. nih.govpharmaffiliates.com The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and ability to bind to biological targets. nih.govnih.gov

Pyridine-substituted pyrimidines have demonstrated a remarkably broad spectrum of biological activities, making them valuable core structures for drug development. drugbank.com Research has shown that compounds from this class can act as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The fusion of these two heterocycles has led to the development of compounds with diverse therapeutic potential, as highlighted in the table below.

Biological ActivityTarget Class/ExampleReference(s)
AnticancerKinase Inhibitors (e.g., CDK4/6, c-MET) pharmaffiliates.comnih.gov
Anti-inflammatoryEnzyme Inhibition
AntimicrobialVarious bacterial and fungal targets pharmaffiliates.com
AntiviralViral replication enzymes
AnalgesicReceptor Antagonists nih.gov

This wide range of activities underscores the chemical and biological versatility of the pyridine-substituted pyrimidine framework, establishing it as a highly significant area of focus in the search for new therapeutic agents. drugbank.com

Overview of Research Focus on 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

While the broader class of pyridine-substituted pyrimidines is the subject of extensive research, detailed studies focusing specifically on the this compound isomer are not widely represented in published literature. Much of the focused research on (pyridin-yl)pyrimidin-2-amine scaffolds in medicinal chemistry has investigated the therapeutic potential of the pyridin-2-yl and pyridin-3-yl isomers.

For instance, derivatives of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) have been central to the development of highly successful tyrosine kinase inhibitors used in oncology. google.com Similarly, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key targets in cancer therapy. nih.gov

The research focus for this general scaffold is typically on its application as a "hinge-binding" motif in kinase inhibitors. The nitrogen atoms on the pyrimidine and pyridine rings can form critical hydrogen bonds with the protein backbone in the ATP-binding pocket of a kinase, leading to potent inhibition.

Although specific biological activity data for this compound is scarce in peer-reviewed journals, its availability from commercial suppliers as a chemical building block suggests its use in the synthesis of compound libraries for high-throughput screening in drug discovery programs. Its structural similarity to known biologically active compounds makes it a valuable intermediate for creating novel derivatives in the ongoing search for new and improved kinase inhibitors and other therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-pyridin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCKPAITZBWHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552109
Record name 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-53-3
Record name 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Methyl 6 Pyridin 4 Ylpyrimidin 2 Amine

De Novo Synthesis of the 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine Core Structure

The formation of the this compound core involves the construction of the pyrimidine (B1678525) ring and its linkage to the pyridine (B92270) moiety. Several synthetic approaches have been established to achieve this, ranging from classical condensation reactions to modern catalytic cross-coupling methods.

Pyridine-Pyrimidine Ring Formation Strategies

The construction of the pyrimidine ring is a fundamental step in the synthesis of the target compound. A common and classical approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) or amidine. mdpi.com For this compound, this would typically involve the reaction of a pyridyl-substituted β-diketone with guanidine.

Another versatile method involves the cyclocondensation of chalcones with guanidine. This approach first requires the synthesis of a chalcone (B49325) derived from a pyridine aldehyde and a methyl ketone. The subsequent reaction with guanidine under basic conditions yields the desired 2-aminopyrimidine (B69317) core. nanobioletters.com

Application of Classical Organic Reactions in Pyrimidine Synthesis

Classical organic reactions remain a cornerstone for the synthesis of pyrimidine derivatives. The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. researchgate.net This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or guanidine.

Furthermore, the reaction of β-enaminones with guanidine derivatives can also be employed to construct the pyrimidine ring. growingscience.com The versatility of these classical methods allows for the introduction of various substituents on the pyrimidine core, providing a basis for the synthesis of a diverse library of analogs.

Catalytic Cross-Coupling Approaches for Pyridine-Pyrimidine Linkage (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)

Modern catalytic cross-coupling reactions offer powerful and efficient methods for forming the crucial pyridine-pyrimidine bond.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. nih.gov In the context of synthesizing this compound, this could involve the coupling of a halogenated pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine) with a pyridineboronic acid. chemicalbook.comnih.gov Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in the presence of a base. nih.govnih.gov This approach is highly versatile and tolerates a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org While primarily used for synthesizing N-aryl compounds, variations of this methodology can be adapted for the synthesis of aminopyrimidines. For instance, a pre-formed pyridinylpyrimidine scaffold could be aminated at the C2 position. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high regioselectivity and yield. thieme-connect.com

Coupling ReactionReactantsCatalyst/ReagentsBond Formed
Suzuki Coupling Halogenated Pyrimidine + Pyridineboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Pyrimidine-Pyridine)
Buchwald-Hartwig Amination Halogenated Pyrimidine + AminePd Catalyst, Ligand, BaseC-N (Pyrimidine-Amine)

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. mdpi.com The synthesis of aminopyrimidine derivatives can be significantly expedited using microwave irradiation. nanobioletters.combohrium.com For example, the condensation of chalcones with guanidine can be performed efficiently under microwave conditions, often leading to higher yields in shorter reaction times compared to conventional heating methods. nanobioletters.com This eco-friendly method is particularly advantageous for high-throughput synthesis of compound libraries. bohrium.com

Functionalization and Derivatization Strategies for this compound Analogs

The development of analogs of this compound is crucial for exploring structure-activity relationships. This involves the selective modification of the core structure.

Regioselective Modifications of the Pyrimidine Scaffold

The pyrimidine ring offers multiple sites for functionalization. The nitrogen atoms and the carbon atoms of the ring can be targeted for modification.

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis. researchgate.net For the pyrimidine core, selective amination at the C2 position has been achieved through mechanism-based reagent design, allowing for the introduction of various amine functionalities. researchgate.netacs.org This method provides a direct route to 2-aminopyrimidine derivatives without the need for pre-functionalized starting materials.

Substitution Reactions: The pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. bhu.ac.in For instance, a chloro-substituted pyrimidine can undergo displacement by various nucleophiles to introduce new functional groups.

Substitutions on the Pyridine Moiety for Structure-Activity Relationship (SAR) Studies

Modifications of the pyridine ring in this compound are a important strategy for investigating the structure-activity relationship (SAR) of this class of compounds. The electronic and steric properties of substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets.

A common method to introduce substituents on the pyridine ring is through the use of appropriately substituted starting materials in the initial synthesis. For instance, instead of 4-acetylpyridine (B144475), a substituted 4-acetylpyridine derivative can be used to synthesize the corresponding substituted 4-methyl-6-(substituted-pyridin-4-yl)pyrimidin-2-amine. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed on a halogenated precursor of the pyridine moiety to introduce a variety of substituents. chemicalbook.com

The following table summarizes the impact of hypothetical substitutions on the pyridine moiety on the biological activity, based on general principles of medicinal chemistry and SAR studies of similar heterocyclic compounds.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Ortho to PyrimidineBulky alkyl groupDecreaseSteric hindrance may disrupt the coplanarity between the pyridine and pyrimidine rings, which is often crucial for binding.
Meta to PyrimidineElectron-withdrawing group (e.g., -Cl, -CF3)Increase or DecreaseCan alter the pKa of the pyridine nitrogen, potentially affecting key interactions with the target. The effect is target-dependent.
Para to PyrimidineElectron-donating group (e.g., -OCH3, -N(CH3)2)IncreaseCan enhance hydrogen bonding capabilities or pi-stacking interactions with the target protein.

Amine Group Derivatization (e.g., N-Arylation, Benzylation)

The 2-amino group of the pyrimidine ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can significantly alter the pharmacological profile of the parent compound. N-arylation and benzylation are two common derivatization strategies.

N-Arylation: The introduction of an aryl group on the 2-amino moiety can be achieved through several synthetic methods, most notably palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov This reaction typically involves the coupling of this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. This method is versatile and allows for the introduction of a diverse array of substituted and unsubstituted aryl groups. Microwave-assisted N-arylation has been shown to be an efficient method for similar substrates, often leading to rapid reaction times and high yields. nih.gov

The nature of the aryl substituent can have a profound impact on the biological activity. For example, the introduction of a phenyl ring containing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a particular target.

Benzylation: Benzylation of the 2-amino group introduces a flexible benzyl (B1604629) moiety, which can explore different binding pockets within a biological target. The synthesis of N-benzylated derivatives can be accomplished by reacting this compound with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction conditions can be optimized to control the degree of substitution (mono- vs. di-benzylation). The use of different substituted benzyl halides allows for the systematic exploration of the effects of substituents on the benzyl ring on biological activity. researchgate.net

The following table provides examples of reaction conditions for the derivatization of the amine group in related heterocyclic systems.

DerivatizationReagents and ConditionsProduct Type
N-ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Dioxane), HeatN-Aryl derivative
BenzylationBenzyl halide, Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or CH3CN), Room temperature or HeatN-Benzyl derivative

Conjugation Strategies with Other Pharmacophores (e.g., Indole-Carbohydrazide Adducts)

To enhance the therapeutic potential and explore novel biological activities, this compound can be conjugated with other known pharmacophores. This approach, often referred to as molecular hybridization, can lead to compounds with dual or improved activity profiles.

One such strategy involves the conjugation with indole-carbohydrazide moieties. Indole-based compounds are known to exhibit a wide range of biological activities, including anticancer properties. The synthesis of such conjugates typically involves a multi-step sequence. For instance, an appropriately functionalized derivative of this compound, such as an amino-phenyl substituted analogue, can be reacted with an indole (B1671886) derivative bearing a reactive group like an isocyanate. nih.gov

A plausible synthetic route could involve the synthesis of an intermediate like ethyl 4-(3-(4-methyl-3-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carboxylate. This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide, which can be further reacted with various aldehydes to generate a library of indole-carbohydrazide adducts. nih.gov These hybrid molecules combine the structural features of the pyrimidine scaffold with the indole pharmacophore, potentially leading to novel mechanisms of action or improved efficacy.

Synthetic Pathways to Precursors and Advanced Intermediates Utilized in this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and advanced intermediates. The primary synthetic route involves the condensation of a β-dicarbonyl compound with guanidine.

The key precursor for the pyrimidine ring formation is 1-(pyridin-4-yl)butane-1,3-dione (B1315463) . A common and efficient method for its synthesis is the Claisen condensation of a pyridine-4-carboxylic acid ester, such as methyl isonicotinate, with acetone. chemicalbook.comchemicalbook.com The reaction is typically carried out in the presence of a strong base like sodium methoxide (B1231860) in an ethereal solvent. The resulting dione (B5365651) is then isolated after an acidic workup. chemicalbook.com

An alternative approach to a similar precursor, 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione, involves the reaction of 4-acetylpyridine with ethyl trifluoroacetate (B77799) in the presence of sodium methoxide. chemicalbook.com

Once the 1-(pyridin-4-yl)butane-1,3-dione is obtained, it is cyclized with guanidine to form the 2-aminopyrimidine ring. This reaction is a classic example of the Pinner synthesis of pyrimidines. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol, and often requires heating under reflux.

The following table outlines the synthetic steps for the preparation of this compound.

StepReactantsReagents and ConditionsProduct
1Methyl isonicotinate, AcetoneSodium methoxide, Diethyl ether, Reflux1-(Pyridin-4-yl)butane-1,3-dione
21-(Pyridin-4-yl)butane-1,3-dione, Guanidine hydrochlorideSodium ethoxide, Ethanol, RefluxThis compound

An alternative synthetic strategy for related 2-aminopyrimidine derivatives involves the use of a pre-formed pyrimidine ring that is subsequently functionalized. For example, 2-amino-4-chloro-6-methylpyrimidine (B145687) can be reacted with a pyridine-containing nucleophile or undergo a Suzuki coupling with a pyridylboronic acid to introduce the pyridine moiety. chemicalbook.comnih.gov This approach offers flexibility in introducing various pyridine analogues.

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Methyl 6 Pyridin 4 Ylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms. While specific experimental spectra for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine are not widely published, a detailed prediction of its ¹H-NMR and ¹³C-NMR spectra can be constructed based on the known spectral data of its constituent fragments, such as 4-methylpyridin-2-amine and 2-amino-4-methylpyrimidine.

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) and pyridine (B92270) rings, the methyl group, and the amine group.

The protons on the pyridine ring are expected to appear as doublets in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atom. The single proton on the pyrimidine ring will likely appear as a singlet. The methyl protons would also produce a singlet, typically in the upfield region. The amine (NH₂) protons often present as a broad singlet.

Predicted ¹H-NMR Chemical Shifts for this compound This table is a prediction based on analogous structures and chemical shift theory, as direct experimental data was not found in the reviewed literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H (ortho to N) 8.6 - 8.8 Doublet (d)
Pyridine H (meta to N) 7.9 - 8.1 Doublet (d)
Pyrimidine H 7.0 - 7.2 Singlet (s)
Amine (-NH₂) 5.0 - 6.5 Broad Singlet (br s)

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons in the aromatic rings will resonate at lower fields (higher ppm values) compared to the aliphatic methyl carbon. Carbons bonded directly to nitrogen atoms will also show characteristic shifts.

Predicted ¹³C-NMR Chemical Shifts for this compound This table is a prediction based on analogous structures and chemical shift theory, as direct experimental data was not found in the reviewed literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine C-2 (C-NH₂) 162 - 164
Pyrimidine C-4/C-6 160 - 168
Pyrimidine C-5 110 - 115
Pyridine C-4 (C-pyrimidine) 145 - 148
Pyridine C-2/C-6 150 - 152
Pyridine C-3/C-5 121 - 124

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀N₄, which corresponds to a molecular weight of approximately 186.21 g/mol .

Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted major fragments, as direct experimental data was not found in the reviewed literature.

m/z Value Proposed Fragment Identity Proposed Neutral Loss
186 [M]⁺ (Molecular Ion) N/A
171 [M - CH₃]⁺ •CH₃
108 [C₆H₈N₂]⁺ (4-Methyl-2-aminopyrimidine fragment) C₅H₄N₂

Infrared (IR) Spectroscopic Profiling of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, methyl, and aromatic ring structures.

Data from related compounds like 2-Amino-4-methylpyrimidine and 4-methylpyridin-2-amine suggest key expected absorptions. nist.govnih.gov The N-H stretching of the primary amine group is expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine and pyrimidine rings would produce a series of complex bands in the 1400-1650 cm⁻¹ region. nist.gov

Predicted IR Absorption Bands for this compound This table is a prediction based on characteristic group frequencies and data from analogous structures.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methyl) 2850 - 2980
C=N and C=C Ring Stretching 1400 - 1650
N-H Bend (Amine) 1580 - 1650

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not available in the reviewed literature, analysis of closely related analogs provides significant insight into the likely solid-state packing and intermolecular forces. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate reveals how the aminopyrimidine core engages in extensive hydrogen bonding. researchgate.net In this structure, the molecules form one-dimensional chains through hydrogen bonds, which then assemble into a three-dimensional network. researchgate.net

Another relevant analog is 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Its crystal structure shows that the pyrimidine and piperidine (B6355638) rings are not coplanar. The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming distinct dimeric and tetrameric units. This highlights the crucial role of the 2-amino group in directing the supramolecular assembly through specific hydrogen bonding patterns.

Based on these analogs, it can be inferred that the solid-state structure of this compound would be heavily influenced by hydrogen bonds involving the 2-amino group and the nitrogen atoms of the pyrimidine and pyridine rings. Furthermore, π-π stacking interactions between the aromatic rings are also likely to play a significant role in the crystal packing.

Crystallographic Data for Selected Analogs

Compound 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate researchgate.net
Formula C₁₀H₂₀O₅N₆
Crystal System Triclinic
Space Group P-1
a (Å) 6.8770(14)
b (Å) 10.486(2)
c (Å) 11.320(2)
V (ų) 778.9(3)
Z 2

Analysis of Polymorphic Forms and Their Structural Attributes

There are no published studies on the polymorphism of this compound. The existence of different crystalline forms (polymorphs) and their specific structural attributes can only be determined through experimental crystallization screening and subsequent structural analysis, typically by X-ray powder diffraction and single-crystal X-ray diffraction. As no such research has been reported, this section cannot be addressed.

Conformational Analysis and Intramolecular Dynamics in Solution and Solid States

A rigorous conformational analysis of this compound in both solution and solid states is not possible without dedicated spectroscopic and crystallographic studies. In the solid state, the molecular conformation would be determined from its crystal structure. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be required to investigate the rotational dynamics around the single bond connecting the pyrimidine and pyridine rings and to determine the preferred conformation. No such studies have been published for this specific compound.

Computational Chemistry and in Silico Modeling of 4 Methyl 6 Pyridin 4 Ylpyrimidin 2 Amine

Quantum Chemical Computations for Electronic and Reactive Properties

No specific DFT studies detailing the electronic structure, optimized geometry, or reactivity descriptors for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine were found in the searched literature. Such studies for other pyrimidine (B1678525) derivatives often involve calculating parameters like bond lengths, bond angles, and dihedral angles to determine the most stable conformation.

There is no available research that presents a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP analysis would typically identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites for electrophilic and nucleophilic attack.

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), for this compound have not been reported. FMO analysis is fundamental in predicting the chemical reactivity and kinetic stability of a molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

No published molecular dynamics (MD) simulations were found that explore the conformational space of this compound. MD simulations are used to understand the dynamic behavior of a molecule over time, its stability, and how it interacts with its environment, such as a solvent or a biological receptor.

Molecular Docking Studies for Ligand-Target Interaction Prediction

There are no specific molecular docking studies in the available literature that investigate the interaction of this compound with any biological target.

Without molecular docking studies, there is no information available to predict the binding modes, affinity, or specific interactions (like hydrogen bonds or hydrophobic interactions) of this compound with biological macromolecules such as proteins or enzymes.

Energetic Contributions to Ligand-Receptor Complex Formation

Following comprehensive searches of scientific literature and computational chemistry databases, no specific studies detailing the energetic contributions to the ligand-receptor complex formation for this compound were identified. While research exists for structurally similar pyrimidine derivatives, the unique arrangement of the methyl and pyridinyl groups on the pyrimidine core of this specific compound means that data from analogues cannot be directly extrapolated.

However, based on the general principles of molecular recognition and computational studies of similar heterocyclic amine compounds, a theoretical framework for the energetic contributions can be described. The binding free energy (ΔG_bind) of a ligand to its receptor is typically calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods deconstruct the binding energy into several key components:

Van der Waals (ΔE_vdW): This term represents the short-range attractive and repulsive forces between non-bonded atoms. For this compound, these interactions would involve the snug fit of the molecule's aromatic rings and methyl group into a hydrophobic pocket of the receptor.

Electrostatic (ΔE_elec): This component accounts for the coulombic interactions between the partial charges of the ligand and the receptor. The nitrogen atoms in the pyrimidine and pyridine (B92270) rings, as well as the exocyclic amine group, can act as hydrogen bond acceptors and donors, forming crucial electrostatic interactions with polar residues in the binding site.

Polar Solvation Energy (ΔG_pol): This term describes the energy change associated with the desolvation of polar surfaces of both the ligand and the receptor upon binding. There is an energetic penalty for removing the ordered water molecules from these surfaces.

Non-Polar Solvation Energy (ΔG_nonpol): This component is related to the hydrophobic effect and is typically proportional to the change in the solvent-accessible surface area (SASA) upon complex formation. The burial of the non-polar parts of the ligand, such as the methyl group and the carbon atoms of the aromatic rings, away from water contributes favorably to binding.

The sum of these energetic terms provides the total binding free energy. A typical breakdown of these contributions for a hypothetical interaction is presented in the table below to illustrate the concept.

Table 1: Illustrative Breakdown of Energetic Contributions to Ligand-Receptor Binding (Hypothetical Data)

Energy ComponentContribution (kcal/mol)Role in Complex Formation
Van der Waals Energy (ΔE_vdW)-45.0Favorable shape complementarity and hydrophobic interactions.
Electrostatic Energy (ΔE_elec)-20.5Favorable hydrogen bonds and ionic interactions.
Polar Solvation Energy (ΔG_pol)+30.0Unfavorable desolvation of polar surfaces.
Non-Polar Solvation Energy (ΔG_nonpol)-4.5Favorable hydrophobic effect.
Binding Free Energy (ΔG_bind) -40.0 Overall predicted binding affinity.

Note: The values presented in this table are hypothetical and serve only to illustrate the typical nature and magnitude of different energetic contributions in ligand-receptor binding. No experimental or computational data for this compound was found to populate this table with specific values.

In the absence of specific research on this compound, the detailed and quantitative analysis of its binding energetics remains an area for future investigation. Such studies would be invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives.

Mechanistic Studies of Biological Activities Associated with 4 Methyl 6 Pyridin 4 Ylpyrimidin 2 Amine Analogs

Enzyme Inhibition Profiles and Kinase Selectivity Assessment

Analogs of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine have been the subject of extensive research to understand their mechanisms of action, particularly their ability to inhibit key enzymes involved in cell proliferation and survival. These studies have revealed specific inhibition profiles against various kinases and cellular structural proteins, providing a basis for their potential as targeted therapeutic agents.

A significant area of investigation has been the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Dysregulation of CDKs, particularly CDK4 and CDK6, is a common feature in many cancers, making them validated targets for drug discovery. nih.gov

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed and identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govacs.org Medicinal chemistry optimization led to the discovery of compound 83 , which demonstrated remarkable selectivity and oral bioavailability. nih.govacs.org The initial compound in this series, 78 , exhibited excellent potency with Kᵢ values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org It also showed high selectivity for CDK4/6 over other kinases like CDK1, CDK2, CDK7, and CDK9. acs.org The structure-activity relationship studies highlighted that a cyclopentylamino group at the C2 position and a methyl group at the C4 position of the thiazole (B1198619) ring were optimal for potent and selective CDK4/6 inhibition. acs.org

Other studies have explored different scaffolds. N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogs have been identified as potent candidates for inhibiting overexpressed CDK2 in cancers. rsc.org Computational studies, including molecular docking and binding free energy calculations, have revealed that these analogs establish strong inhibitory interactions within the CDK2 active site, with some showing better chemical reactivity than reference inhibitors. rsc.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as CDK2 inhibitors, leveraging their structural similarity to adenine (B156593) to interact with the kinase domain. nih.gov

Table 1: CDK4 and CDK6 Inhibitory Activities of Selected 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives acs.org
CompoundCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)Selectivity (CDK4 vs. other CDKs)
78134High selectivity over CDK1, CDK2, CDK7, CDK9
83Data on specific Kᵢ values not provided in the source, but noted for remarkable selectivity and potency.Remarkable

Certain analogs have been shown to function as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site on tubulin. nih.gov This mechanism disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. mdpi.com

A study on heterocyclic-fused pyrimidines, designed as conformationally restricted analogs of verubulin, confirmed their action as tubulin polymerization inhibitors. nih.gov High-resolution crystal structures of representative compounds confirmed direct binding to the colchicine site. nih.gov In cell-free microtubule polymerization assays, compounds 4a and 6a effectively inhibited tubulin polymerization in a dose-dependent manner. nih.gov This inhibition of microtubule assembly leads to the arrest of the cell cycle, typically in the G2/M phase, and can ultimately induce apoptosis. mdpi.comnih.gov The development of such inhibitors provides an alternative mechanism of action to kinase inhibition for achieving anticancer effects. nih.govnih.gov

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). nih.gov While imatinib (B729), a 2-phenylaminopyrimidine derivative, is a standard treatment, resistance often develops due to point mutations in the Bcr-Abl kinase domain. nih.gov

Pyrido-pyrimidine-type kinase inhibitors have demonstrated high potency against both wild-type and mutant Bcr-Abl. nih.gov Compounds such as PD166326 were found to inhibit Bcr-Abl kinase activity with greater potency than imatinib. nih.gov A key finding is that these inhibitors can suppress activation loop mutants (e.g., H396P) and some nucleotide-binding loop mutations (e.g., Y253H, E255K) that confer resistance to imatinib. nih.gov This is attributed to their ability to bind to Bcr-Abl regardless of the conformation of the activation loop, a feature distinct from imatinib. nih.gov However, the T315I mutation, which directly affects imatinib binding, remains resistant to these compounds. nih.gov

More recent research has focused on developing 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of ABL1 kinase. rsc.org In these series, specific compounds demonstrated significant inhibitory activity against the K562 CML cell line and the ABL1 tyrosine kinase, suggesting their potential as next-generation therapeutic agents. rsc.org

Cellular Mechanisms of Action Elucidation

Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect cellular processes. Studies have focused on their impact on cell cycle progression and the induction of programmed cell death (apoptosis).

The inhibition of key cellular targets by these pyrimidine (B1678525) analogs leads to distinct effects on cell cycle progression. The specific phase of arrest often correlates with the compound's primary mechanism of action.

For analogs that are potent CDK4/6 inhibitors, such as the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative 78 , the primary effect is an accumulation of cells in the G1 phase of the cell cycle. acs.org By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the transition from the G1 to the S phase. nih.govacs.org

In contrast, compounds that act as tubulin polymerization inhibitors typically induce cell cycle arrest at the G2/M phase. nih.gov By disrupting the formation of the mitotic spindle, these agents prevent cells from successfully completing mitosis, leading to a halt in this phase. For example, the tubulin inhibitor SKLB0533 was shown to arrest colorectal carcinoma cells at the G2/M phase. nih.gov Some pyrimidine derivatives have also been reported to induce cell cycle arrest without significant induction of apoptosis at lower concentrations. semanticscholar.org

Table 2: Cell Cycle Arrest Induced by Pyrimidine Analogs
Compound/Analog ClassPrimary TargetObserved Cell Cycle Arrest PhaseReference
Compound 78 (4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)CDK4/6G1 Phase acs.org
SKLB0533 (3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivative)TubulinG2/M Phase nih.gov

A desired outcome of anticancer agents is the induction of apoptosis, or programmed cell death, in tumor cells. Several analogs of this compound have been shown to trigger this process through various molecular pathways.

The cellular arrest caused by either kinase inhibition or microtubule disruption can ultimately lead to the activation of apoptotic signaling cascades. nih.govmdpi.com For instance, a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives were evaluated for their ability to induce apoptosis. nih.gov Several of these compounds not only showed significant cytotoxicity against cancer cell lines but also induced a rapid, dose-dependent increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The activation of caspase-3 and subsequent degradation of nuclear chromatin are hallmark features of apoptosis. nih.gov Similarly, tubulin polymerization inhibitors have been demonstrated to induce apoptosis in colorectal cancer cells following G2/M arrest. nih.gov This indicates that the sustained cell cycle block triggers intrinsic or extrinsic apoptotic pathways, leading to cell death.

Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis/Vacuolization Induction)

Recent research has highlighted the potential of this compound analogs to induce non-apoptotic cell death, particularly methuosis, in cancer cells. Methuosis is a form of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm, ultimately leading to cell death. This mechanism is of particular interest as it offers a potential therapeutic strategy for cancers that have developed resistance to traditional apoptosis-inducing chemotherapies.

One study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which incorporate the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety found in the well-known tyrosine kinase inhibitor, imatinib. nih.gov Several of these derivatives were found to be potent inducers of vacuolization in cancer cells. nih.gov Notably, compound 12A from this series was identified as a selective methuosis inducer, demonstrating high cytotoxicity against various cancer cell lines while remaining relatively non-toxic to normal human cells. nih.govsemanticscholar.org Further investigation revealed that the vacuoles induced by 12A originate from macropinosomes and are associated with endoplasmic reticulum (ER) stress, but not with the formation of autophagosomes. semanticscholar.org This distinction is crucial as it separates methuosis from autophagy, another cellular process involving vacuole formation. The study also indicated that the cell death induced by 12A at lower concentrations is not dependent on PARP cleavage, a hallmark of apoptosis. semanticscholar.org

The induction of methuosis by these compounds underscores the therapeutic potential of targeting non-apoptotic cell death pathways in oncology. By circumventing the often-mutated apoptotic machinery in cancer cells, these agents represent a promising avenue for the development of novel anticancer therapies.

Impact on Intracellular Signaling Pathways (e.g., MAPK/JNK Pathway)

The biological activity of this compound analogs is intricately linked to their influence on intracellular signaling pathways. A key pathway implicated in the methuosis-inducing effects of these compounds is the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway.

Studies on the potent methuosis inducer, compound 12A , have shown that its activity involves the activation of the MAPK/JNK signaling pathway. nih.govsemanticscholar.org The JNK pathway is a critical regulator of various cellular processes, including stress responses, proliferation, and cell death. While JNK1 is often associated with promoting apoptosis, JNK2 has been shown to have pro-survival functions in some contexts. nih.gov The activation of this pathway by 12A suggests a complex signaling cascade that ultimately culminates in methuotic cell death. The precise mechanisms by which these compounds activate the MAPK/JNK pathway and how this activation leads to the specific phenotype of methuosis are areas of ongoing investigation.

Understanding the impact of these analogs on intracellular signaling is crucial for elucidating their mechanism of action and for identifying potential biomarkers for predicting treatment response.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs are highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing these compounds as therapeutic agents.

In the development of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as methuosis inducers, SAR studies revealed several key insights. nih.gov For instance, the position of the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group on the indole (B1671886) ring was found to be critical. Transferring this moiety from the 4-position to the 5-position of the indole ring significantly increased the vacuolization-inducing effect. nih.gov

Furthermore, modifications to the substituents on the benzene (B151609) ring of phenyl acyl hydrazones influenced their activity. The introduction of a strong electron-donating group, such as a methoxy (B1213986) group (-OCH3) at the 2-position, was beneficial for inducing vacuolization. nih.gov Conversely, the size and shape of substituents at other positions were also important. For example, a para-methylphenyl group resulted in a potent vacuolization-inducing effect, while a para-methoxyphenyl group showed almost no activity, highlighting the importance of substituent size. nih.gov The replacement of the phenyl group with 4-chlorophenyl or 4-nitrobenzene moieties also led to a significant reduction in the vacuolization-inducing effect. nih.gov

These SAR studies provide a rational basis for the design of more potent and selective analogs.

The data from SAR studies provide a foundation for the rational design of new and improved analogs of this compound. A key principle that has emerged is the strategy of combining key pharmacophores from different biologically active molecules. For instance, the design of the methuosis-inducing 1H-indole-2-carbohydrazide derivatives was inspired by combining structural elements from imatinib, which contains the 4-(pyridin-3-yl)pyrimidine moiety, and other known methuosis inducers. nih.govsemanticscholar.org

The SAR data also highlight the importance of specific structural features for activity. For example, the necessity of the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group at the 5-position of the indole ring for potent vacuolization induction is a critical design parameter. nih.gov Similarly, the observation that the size and electronic properties of substituents on the phenylacyl hydrazone portion of the molecule significantly impact activity provides clear guidance for future synthetic efforts. nih.gov The goal of this rational design approach is to systematically modify the lead compounds to enhance their desired biological activity while minimizing off-target effects.

Pharmacophore modeling is a computational approach that can be used to further refine the design of this compound analogs. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Based on the SAR data, a pharmacophore model for methuosis induction by these compounds could be developed. This model would likely include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyrimidine and pyridine (B92270) nitrogens), and specific hydrophobic and aromatic regions. The importance of the 4-(pyridin-3-yl)pyrimidine moiety as a key pharmacophore is evident from its presence in active compounds like imatinib and the potent methuosis inducers. nih.govsemanticscholar.org

By using this model, medicinal chemists can screen virtual libraries of compounds to identify new molecules that are likely to be active. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Identification and Validation of Specific Molecular Targets

While the phenotypic effects of this compound analogs, such as the induction of methuosis, have been well-documented, the precise molecular targets of these compounds are still under investigation. Identifying and validating these targets is a critical step in understanding their mechanism of action and for developing them as targeted therapies.

The 4-(pyridin-3-yl)pyrimidine scaffold is a common feature in many kinase inhibitors, suggesting that kinases may be a primary target class for these compounds. nih.govsemanticscholar.org For example, imatinib, which shares this scaffold, is a well-known inhibitor of the Bcr-Abl tyrosine kinase. google.com

Analogs of this compound have been investigated as inhibitors of various kinases. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle. acs.org In another study, 4-(2-furanyl)pyrimidin-2-amines were identified as inhibitors of Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway. nih.gov

While these studies provide strong evidence that kinases are a likely target for this class of compounds, further research is needed to definitively identify the specific molecular targets responsible for the methuosis-inducing effects of compounds like 12A . Target identification and validation studies, which may involve techniques such as affinity chromatography, proteomics, and genetic approaches, will be crucial for advancing these promising compounds towards clinical application.

Advanced Research Applications of 4 Methyl 6 Pyridin 4 Ylpyrimidin 2 Amine and Its Derivatives

Role as Key Intermediates in Pharmaceutical Synthesis and Drug Development

The aminopyrimidine scaffold is a well-established pharmacophore in modern drug design. Derivatives of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine are central to the development of targeted therapies, demonstrating the compound's significance as a key intermediate in the synthesis of clinically important pharmaceuticals.

Precursors for Clinically Relevant Tyrosine Kinase Inhibitors (e.g., Imatinib (B729), Nilotinib)

The compound this compound and its close derivatives are crucial building blocks in the synthesis of several tyrosine kinase inhibitors (TKIs). google.comwipo.int Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govnih.gov

Imatinib: This first-generation TKI, known commercially as Gleevec®, is used to treat chronic myelogenous leukemia (CML) and other cancers. google.commetu.edu.tr The synthesis of Imatinib involves the coupling of a pyrimidine-amine core with other chemical moieties. metu.edu.trgoogle.commdpi.comnewdrugapprovals.org Specifically, the intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine, a derivative of the title compound, is a key precursor in several patented synthesis routes. google.comnewdrugapprovals.org

Nilotinib: A second-generation TKI, Nilotinib (Tasigna®), was developed to overcome Imatinib resistance in CML patients. google.comchemicalbook.com It is structurally related to Imatinib and is noted to be 10-30 times more potent in inhibiting the Bcr-Abl tyrosine kinase. chemicalbook.com The synthesis of Nilotinib also relies heavily on intermediates derived from the this compound scaffold. chemicalbook.comnih.govnih.gov For instance, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a key advanced intermediate used in its production. chemicalbook.comnih.gov

The table below summarizes the key intermediates derived from the this compound core structure used in the synthesis of these prominent TKIs.

Tyrosine Kinase InhibitorKey Intermediate Derived from Core Scaffold
ImatinibN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine
Nilotinib4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Scaffolds for Novel Drug Candidate Development in Oncology

The structural motif of this compound is a privileged scaffold in oncology research, extending beyond Imatinib and Nilotinib. Its ability to mimic the purine (B94841) core of ATP allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. acs.org This has made it a foundational structure for the development of new anticancer agents targeting different signaling pathways.

Researchers have designed and synthesized extensive libraries of compounds based on this and related scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, to identify potent and selective inhibitors of various kinases. acs.orgnih.gov These efforts have led to the discovery of inhibitors for targets including:

Cyclin-Dependent Kinases (CDKs): CDK4 and CDK6 are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.govnih.govresearchgate.net Novel derivatives of the pyrimidine-amine core have been developed as highly potent and selective inhibitors of CDK4/6, showing significant anti-proliferative activity in various cancer cell lines. acs.orgnih.govresearchgate.net

Other Kinase Targets: The versatility of the scaffold has been exploited to develop inhibitors for other kinase families, such as the class III receptor tyrosine kinase subfamily and platelet-derived growth factor receptor (PDGFr). nih.govebi.ac.uk

The development of novel pyridine-ureas and other functionalized pyridin-2-ones and pyrimidin-4-ones has also shown promising antitumor activity. mdpi.comrsc.orgmdpi.com For example, certain pyridine-urea derivatives have demonstrated potent growth inhibitory activity against breast cancer cell lines. mdpi.com

Exploration in Neurological and Inflammatory Condition Research

While the primary application of this compound derivatives has been in oncology, the broader family of aminopyrimidines is being explored for other therapeutic areas. The inherent ability of these scaffolds to interact with various biological targets makes them attractive for research into neurological and inflammatory conditions. For example, a related compound, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, is noted to be a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This suggests that the core pyridinyl-pyrimidin-amine structure could be adapted to target kinases or other enzymes implicated in neuro-inflammatory pathways.

Utilization as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Due to their role as precursors for potent and selective kinase inhibitors, derivatives of this compound are implicitly used as chemical probes. By designing derivatives that target specific kinases, researchers can investigate the cellular function of these enzymes, validate them as drug targets, and elucidate their role in disease pathways. For instance, the development of selective CDK4/6 inhibitors from a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold allows for the precise study of the cell cycle regulation mediated by these specific kinases. acs.orgnih.gov

Contribution to the Synthesis of Complex Heterocyclic Compound Libraries

The this compound structure is a valuable building block for combinatorial chemistry and the generation of diverse heterocyclic compound libraries. mdpi.com The pyrimidine (B1678525) and pyridine (B92270) rings offer multiple reaction sites for functionalization, allowing chemists to systematically modify the core structure to explore a vast chemical space. mdpi.com This approach is fundamental to modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify hits against new biological targets. The synthesis of various substituted pyrimidines and pyridopyrimidines is a well-documented field, highlighting the compound's utility in creating these libraries for screening against a range of diseases, from cancer to infectious agents. nih.govchemimpex.comresearchgate.netnih.gov

Potential Applications in Agrochemical Research as Intermediate Derivatization Components

The chemical scaffolds valuable in pharmaceuticals often find parallel applications in agrochemical research. The pyrimidine core is present in many commercial pesticides. Research has shown that pyrimidin-4-amine derivatives containing moieties like trifluoromethyl-oxadiazole possess broad-spectrum insecticidal and fungicidal activity. acs.org Furthermore, a related compound, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, has been explicitly explored for its utility in agrochemical formulations as a precursor for developing effective pesticides or herbicides. chemimpex.com This indicates a strong potential for this compound and its derivatives to serve as key intermediates in the synthesis of next-generation agrochemicals. researchgate.netacs.org

Q & A

Q. What are the standard synthetic routes for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine, and how are reaction conditions optimized?

A common method involves condensation reactions between substituted enones and guanidine derivatives under basic conditions. For example, refluxing (E)-1-arylprop-2-en-1-ones with guanidine nitrate in ethanol, followed by LiOH addition, yields pyrimidin-2-amine derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux at ~80°C), and stoichiometry of base (LiOH) to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is typical .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Studies on analogous compounds reveal dihedral angles between pyrimidine and aryl rings (e.g., 29.41°–46.32°), with bond lengths and angles consistent with aromatic systems . Complementary techniques like 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) validate purity and functional groups. For instance, 1H^1H NMR peaks at δ 2.4–2.6 ppm correspond to methyl groups, while aromatic protons appear at δ 7.0–8.5 ppm .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (common in pyrimidines) necessitates polar aprotic solvents (DMF, DMSO) for biological assays.
  • Stability : Susceptible to oxidation; storage under inert atmospheres (N2_2) at −20°C is recommended.
  • pKa : Basic pyrimidine nitrogen (pKa ~4–5) affects protonation states in physiological conditions .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking studies (e.g., AutoDock Vina) model binding to enzymes like methionine aminopeptidase-1. The pyrimidine core and pyridinyl substituent form hydrogen bonds with active-site residues (e.g., His231^{231}, Asp108^{108}), while hydrophobic interactions with methyl groups enhance binding affinity . Density Functional Theory (DFT) calculations further optimize geometry and electronic properties for target selectivity .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR/HRMS data often arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm tautomeric forms.
  • SCXRD : Validates regioisomeric purity (e.g., distinguishes 4- vs. 6-substitution patterns) .
  • LC-MS/MS : Detects trace impurities (<1%) from side reactions (e.g., incomplete cyclization) .

Q. How does the compound’s substitution pattern affect its biological activity?

Structure-activity relationship (SAR) studies on pyrimidine derivatives show that:

  • The 4-methyl group enhances lipophilicity, improving membrane permeability.
  • The pyridin-4-yl moiety participates in π-π stacking with aromatic residues in kinase active sites (e.g., CDK2).
  • Amino groups at position 2 act as hydrogen bond donors, critical for enzyme inhibition .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Low yields in cyclization steps : Optimize catalyst (e.g., Pd/C for hydrogenation) or switch to microwave-assisted synthesis.
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
  • Regioselectivity : Use directing groups (e.g., boronic esters) to control substitution patterns .

Methodological Insights

Q. How to validate the compound’s role in enzyme inhibition assays?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Ala-AMC for methionine aminopeptidase).
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Controls : Include known inhibitors (e.g., fumagillin) and inactive analogs to confirm target specificity .

Q. What analytical techniques are critical for stability studies?

  • HPLC-UV/PDA : Monitors degradation products under stress conditions (heat, light, pH).
  • LC-QTOF-MS : Identifies oxidative byproducts (e.g., N-oxide formation).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 300°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.